molecular formula C12H6Cl2N2O6S B1200212 Phenol, 2,2'-thiobis[4-chloro-6-nitro- CAS No. 852-20-0

Phenol, 2,2'-thiobis[4-chloro-6-nitro-

Cat. No.: B1200212
CAS No.: 852-20-0
M. Wt: 377.2 g/mol
InChI Key: ZAOJWJAARUYTMA-UHFFFAOYSA-N
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Description

Phenol, 2,2’-thiobis[4-chloro-6-nitro- is a halogenated organosulfur compound that belongs to the class of diarylthioethers These compounds are characterized by the presence of a thioether group substituted by two aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-thiobis[4-chloro-6-nitro- typically involves the reaction of 4-chloro-6-nitrophenol with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2,2’-thiobis[4-chloro-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 2,2’-thiobis[4-chloro-6-nitro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-thiobis[4-chloro-6-nitro- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of nitro and chloro groups contributes to its reactivity and ability to form complexes with target molecules.

Comparison with Similar Compounds

  • Phenol, 2,2’-thiobis[4-chloro-6-methyl-
  • Phenol, 2,2’-thiobis[4-chloro-6-ethyl-

Comparison: Phenol, 2,2’-thiobis[4-chloro-6-nitro- is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. In contrast, similar compounds with methyl or ethyl groups may exhibit different reactivity and applications. The nitro groups enhance the compound’s potential for oxidation and reduction reactions, making it more versatile in various chemical processes.

Properties

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)sulfanyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O6S/c13-5-1-7(15(19)20)11(17)9(3-5)23-10-4-6(14)2-8(12(10)18)16(21)22/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOJWJAARUYTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)SC2=CC(=CC(=C2O)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073934
Record name Phenol, 2,2'-thiobis[4-chloro-6-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852-20-0
Record name 2,2′-Thiobis[4-chloro-6-nitrophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxynide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-thiobis[4-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiobis[4-chloro-6-nitrophenol]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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